molecular formula C14H14OS B11999978 1-(Benzylsulfinyl)-4-methylbenzene CAS No. 10381-70-1

1-(Benzylsulfinyl)-4-methylbenzene

Cat. No.: B11999978
CAS No.: 10381-70-1
M. Wt: 230.33 g/mol
InChI Key: HRDMFVNVGVXJQA-UHFFFAOYSA-N
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Description

1-(Benzylsulfinyl)-4-methylbenzene is an organic compound with the molecular formula C14H14OS It features a benzylsulfinyl group attached to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylsulfinyl)-4-methylbenzene can be synthesized through the oxidation of 1-(benzylthio)-4-methylbenzene. A common method involves using an oxidizing agent such as sodium metaperiodate in an aqueous medium. The reaction is typically carried out at low temperatures to prevent overoxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfinyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium metaperiodate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: 1-(Benzylsulfonyl)-4-methylbenzene.

    Reduction: 1-(Benzylthio)-4-methylbenzene.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(Benzylsulfinyl)-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfinyl)-4-methylbenzene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

    1-(Benzylsulfinyl)benzene: Lacks the methyl group, which can influence its reactivity and applications.

    1-(Benzylsulfonyl)-4-methylbenzene: The sulfone analog, which is more oxidized and may have different chemical properties.

    1-(Benzylthio)-4-methylbenzene: The reduced form, which has different reactivity due to the sulfide group.

Uniqueness: 1-(Benzylsulfinyl)-4-methylbenzene is unique due to the presence of both the benzylsulfinyl and methyl groups, which confer specific reactivity and potential applications that differ from its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in research.

Properties

CAS No.

10381-70-1

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

1-benzylsulfinyl-4-methylbenzene

InChI

InChI=1S/C14H14OS/c1-12-7-9-14(10-8-12)16(15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

HRDMFVNVGVXJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC2=CC=CC=C2

Origin of Product

United States

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